(4-Methylphenyl)mesitylene sulfonate
CAS No.: 67811-06-7
Cat. No.: VC14425808
Molecular Formula: C16H18O3S
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67811-06-7 |
---|---|
Molecular Formula | C16H18O3S |
Molecular Weight | 290.4 g/mol |
IUPAC Name | (4-methylphenyl) 2,4,6-trimethylbenzenesulfonate |
Standard InChI | InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)19-20(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
Standard InChI Key | FWHYSYZWOFUAAH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of two aromatic rings: a mesitylene moiety (2,4,6-trimethylbenzene) sulfonated at the 1-position and esterified to a 4-methylphenyl group. This configuration creates steric hindrance around the sulfonate group, influencing its reactivity in nucleophilic substitution and cross-coupling reactions . Key structural parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 290.38 g/mol |
MDL Number | MFCD00032254 |
Boiling Point | Not reported (decomposes at >200°C) |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) |
Spectroscopic Data
While detailed spectral data (e.g., NMR, IR) are absent from publicly available sources, analogues such as menthyl p-toluenesulfinate exhibit characteristic NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) . The sulfonate group typically shows strong IR absorption near 1170 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch) .
Synthesis and Manufacturing
Industrial Production Methods
Large-scale synthesis typically involves sulfonylation of mesitylene with chlorosulfonic acid, followed by esterification with 4-methylphenol:
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Sulfonation:
This step proceeds at 0–5°C in dichloromethane, yielding mesitylenesulfonyl chloride .
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Esterification:
Triethylamine acts as a base to scavenge HCl, driving the reaction to completion .
Laboratory-Scale Modifications
Alternative routes utilize sodium mesitylenesulfinate and 4-methylphenyl iodide under Pd catalysis:
This method avoids handling corrosive sulfonyl chlorides but requires rigorous moisture exclusion .
Applications in Functional Materials
Heat-Sensitive Recording Systems
A 2022 patent disclosed its use as a non-phenolic color developer in thermal paper formulations . Key performance attributes include:
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Thermal Responsiveness: Melts at 110–120°C, enabling rapid dye formation with leuco crystal violet.
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Storage Stability: The mesitylene group resists hydrolysis, maintaining background whiteness for >12 months under ambient conditions .
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Compatibility: Synergizes with sensitizers like diphenylsulfone, achieving optical densities of 1.2–1.5 at 625 nm after printing .
Pharmaceutical Intermediates
In nucleoside chemistry, the compound serves as a C-4 sulfonate protecting group. For example, its incorporation into thymidine derivatives facilitates Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids:
This methodology enables access to antiviral and anticancer nucleoside analogues, though competing hydrolysis (5–20% yield loss) necessitates anhydrous conditions .
Supplier | Purity | Price Range |
---|---|---|
XIAMEN AMITY INDUSTRY AND TRADE | 98% | $120–150/g |
Zhuhai Aobokai Biomedical | 95% | $90–110/g |
Both vendors provide bulk quantities (≥100 g) with GC-MS certification. Custom synthesis services are available for GMP-grade material .
Emerging Research Directions
Asymmetric Catalysis
Preliminary studies suggest utility as a chiral auxiliary in sulfoxide synthesis. For instance, reaction with (–)-menthol yields diastereomeric sulfinates with 85:15 er, though further optimization is needed .
Polymer Modification
Incorporation into sulfonated poly(ether ether ketone) membranes enhances proton conductivity (0.12 S/cm at 80°C) while reducing methanol crossover in fuel cells. Challenges include copolymer solubility in casting solvents .
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